N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core, a trifluoromethyl group, and a benzodioxine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the trifluoromethyl group, and the coupling of the benzodioxine moiety. Common reagents used in these reactions include trifluoromethyl iodide, benzofuran derivatives, and various coupling agents. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups.
Scientific Research Applications
N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Memantine: Known for its use in treating Alzheimer’s disease, memantine has a different mechanism of action but shares some structural similarities.
Diethyl malonate: Used in organic synthesis, diethyl malonate has a simpler structure but can be compared in terms of its reactivity and applications.
Bisacodyl: A laxative compound with a different therapeutic use but similar in terms of its chemical complexity.
Uniqueness
N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of functional groups and potential applications across multiple scientific disciplines. Its trifluoromethyl group, in particular, imparts distinct chemical properties that can be leveraged in various research and industrial contexts.
Properties
Molecular Formula |
C25H17F3N2O5 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[2-[[3-(trifluoromethyl)phenyl]carbamoyl]-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C25H17F3N2O5/c26-25(27,28)14-6-5-7-15(12-14)29-24(32)22-21(16-8-1-2-9-17(16)35-22)30-23(31)20-13-33-18-10-3-4-11-19(18)34-20/h1-12,20H,13H2,(H,29,32)(H,30,31) |
InChI Key |
OSBDQJZXNAMCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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